molecular formula C11H16N2O B038038 3-(Morpholin-4-ylmethyl)aniline CAS No. 123207-48-7

3-(Morpholin-4-ylmethyl)aniline

Numéro de catalogue: B038038
Numéro CAS: 123207-48-7
Poids moléculaire: 192.26 g/mol
Clé InChI: IHHKTIKNEDOMIK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(Morpholin-4-ylmethyl)aniline is a useful research compound. Its molecular formula is C11H16N2O and its molecular weight is 192.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

3-(Morpholin-4-ylmethyl)aniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a morpholine ring attached to an aniline structure, which enhances its solubility and pharmacokinetic properties. The molecular formula is C11H16N2OC_{11}H_{16}N_2O with a molecular weight of approximately 208.26 g/mol. The basic amine group present in the structure contributes to its reactivity and interactions with biological targets.

Anticonvulsant Properties

Research has indicated that derivatives of this compound exhibit potential anticonvulsant activity. A study highlighted that related morpholinoaniline derivatives demonstrated efficacy in reducing seizure activity in animal models, suggesting a mechanism involving modulation of neurotransmitter systems.

Kinase Inhibition

Another area of interest is the compound's ability to inhibit specific kinases, which are crucial in various signaling pathways involved in cancer and neurodegenerative diseases. The inhibition of kinases can lead to reduced cell proliferation and increased apoptosis in cancer cells. This property positions this compound as a candidate for further development in oncology .

Neuroprotective Effects

The compound has shown promise in neuroprotective studies, particularly concerning neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Its ability to modulate oxidative stress and inflammatory responses in neuronal cells may contribute to its protective effects against neurodegeneration .

Comparative Biological Activity

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
2-Methyl-3-(piperazin-1-ylmethyl)anilinePiperazine ring instead of morpholineAntidepressant properties reported
2-Methyl-3-(thiomorpholin-4-ylmethyl)anilineThiomorpholine instead of morpholinePotential anti-inflammatory effects
This compound Lacks methyl substitution at position 2Anticonvulsant, kinase inhibition

Case Studies and Research Findings

  • Anticonvulsant Study : A study conducted on various morpholinoaniline derivatives found that modifications to the morpholine group significantly affected binding properties and biological activity, leading to enhanced anticonvulsant effects.
  • Kinase Inhibition Research : In vitro studies demonstrated that this compound effectively inhibited certain kinases associated with cancer progression. This inhibition was linked to decreased tumor cell viability in several cancer cell lines .
  • Neuroprotection Mechanism : Research exploring the neuroprotective mechanisms indicated that the compound reduced reactive oxygen species (ROS) production and improved mitochondrial function in neuronal cells, suggesting a potential therapeutic role in neurodegenerative diseases .

Propriétés

IUPAC Name

3-(morpholin-4-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c12-11-3-1-2-10(8-11)9-13-4-6-14-7-5-13/h1-3,8H,4-7,9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHHKTIKNEDOMIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10360268
Record name 3-(morpholin-4-ylmethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10360268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123207-48-7
Record name 3-(morpholin-4-ylmethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10360268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(MORPHOLIN-4-YLMETHYL)ANLINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A 250-mL, three-neck, round bottomed flask equipped with a mechanical stirrer and reflux condensor was charged with compound 9 (12.7 g, 57.4 mmol), iron powder (40.0 g, 71.7 mmol), 2N hydrochloric acid (20 mL) and ethanol (75 mL). The resulting suspension was heated at reflux for 2 h. After this time the mixture was allowed to cool and filtered through a pad of CELITE® 521. The filtrate was concentrated under reduced pressure, the residue diluted with water (100 mL) and basified with solid potassium carbonate to pH 10. The mixture was extracted with ethyl acetate (3×75 mL) and the combined organic extracts were dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield compound 8 as a dark viscous oil. 1H NMR (CDCl3) δ(ppm) 7.09 (t, 1H, J=8.1 Hz), 6.70 (m, 2H), 6.58 (m, 1H), 3.70 (m, 4H), 3.40 (bs, 2H), 2.44 (m, 4H). Intermediate compound 8 is shown below.
Quantity
12.7 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
40 g
Type
catalyst
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

In a similar manner, 4-[(3-morpholin-4-ylmethylphenyl)hydrazono]-5-pyridin-4-yl-4H-pyrazol-3-ylamine was prepared according the procedure described above in Paragraphs A and B with the following modifications: THF was used as the solvent to replace EtOH and the temperature was 55° C. for the hydrazine reaction. 3-Morpholin-4-ylmethylphenylamine (0.192 g, 1.0 mmol) and potassium salt of 3-oxo-3-pyridin-4-ylpropionitrile (0.276 g, 1.5 mmol) yielded 0.117 g of the product (32%). MS (m/z, ES+): 364.4 (M+1. 100%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-[(3-morpholin-4-ylmethylphenyl)hydrazono]-5-pyridin-4-yl-4H-pyrazol-3-ylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

To a solution of 4-(3-nitrobenzyl)morpholine (2.0 g; 9.0 mmol) in THF/ethanol mixture (1:1, 50 mL) was added a catalytical amount of Raney-Ni and hydrazine hydrate (36.0 mmol) and the mixture was stirred for 15 min at ambient temperature, filtered through a celite pad and the filtrate was evaporated to provide pure 3-morpholin-4-ylmethylphenylamine (2.03 g, 98%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
36 mmol
Type
reactant
Reaction Step One
Name
THF ethanol
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Synthesis routes and methods IV

Procedure details

A stirred solution of 4-(3-nitrobenzyl)morpholine (1.0 g, Reference Example 33) in ethanol (25 mL) was treated with 5% Pd/C (15 mg), then placed under a blanket of hydrogen. After stirring at room temperature for a further 2 hours the reaction mixture was filtered through celite and then evaporated. The residue was subjected to column chromatography on silica eluting with ethyl acetate to give the title compound (700 mg) as a light brown oil, Rf 0.08 (ethyl acetate). 1H NMR [(CDCl3]: δ 7.09 (t, 1H), 6.73–6.67 (m, 2H), 6.58 (d, 1H), 3.84–3.45 (t and bs overlapping, 6H), 3.41 (s, 2H) and 2.45 (t, 4H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Morpholin-4-ylmethyl)aniline
Reactant of Route 2
3-(Morpholin-4-ylmethyl)aniline
Reactant of Route 3
3-(Morpholin-4-ylmethyl)aniline
Reactant of Route 4
3-(Morpholin-4-ylmethyl)aniline
Reactant of Route 5
Reactant of Route 5
3-(Morpholin-4-ylmethyl)aniline
Reactant of Route 6
3-(Morpholin-4-ylmethyl)aniline

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.